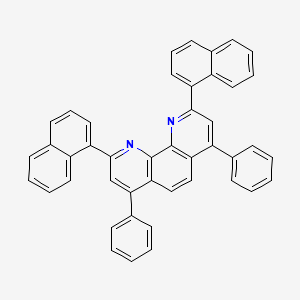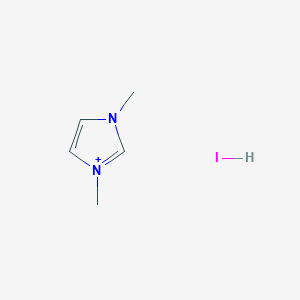
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- is a complex organic compound belonging to the pteridine family. This compound is characterized by its unique structure, which includes two methoxyphenyl groups and two methyl groups attached to a pteridinedione core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the methoxyphenyl and methyl groups. Common reagents used in these reactions include methoxybenzene, methyl iodide, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, including antioxidant and anticancer activities, is ongoing.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- exerts its effects involves interactions with various molecular targets. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. The compound’s ability to donate or accept electrons makes it particularly effective in redox reactions, contributing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-hydroxyphenyl)-1,3-dimethyl-
- 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-chlorophenyl)-1,3-dimethyl-
- 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-nitrophenyl)-1,3-dimethyl-
Uniqueness
The presence of methoxy groups in 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- imparts unique electronic and steric properties, distinguishing it from other similar compounds. These properties influence its reactivity, solubility, and interactions with biological targets, making it a compound of particular interest in various research fields.
Eigenschaften
CAS-Nummer |
51445-47-7 |
|---|---|
Molekularformel |
C22H20N4O4 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
6,7-bis(4-methoxyphenyl)-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C22H20N4O4/c1-25-20-19(21(27)26(2)22(25)28)23-17(13-5-9-15(29-3)10-6-13)18(24-20)14-7-11-16(30-4)12-8-14/h5-12H,1-4H3 |
InChI-Schlüssel |
KRHBJPIICLTYIE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)








![Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B12808609.png)



